![molecular formula C15H15ClFNO2 B2411110 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223879-65-9](/img/structure/B2411110.png)
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol, also known as 2-CFM, is a synthetic phenolic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the phenolic compound phenol, and has been found to possess a wide range of biological activities. This compound has been used in a variety of studies, including studies on its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Gastrokinetic Agents
- Research has shown that compounds similar to 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol, specifically those with a 4-substituted 2-(aminomethyl)morpholine group, exhibit significant gastrokinetic activity. These compounds, including ones with chloro and fluoro groups, demonstrated potent effects on gastric emptying in animal models and showed higher activity compared to traditional agents like cisapride and metoclopramide (Kato et al., 1991) (Kato et al., 1992).
Phenolic Compound Transformations
- A study on an anaerobic consortium revealed the ability to transform phenolic compounds, including those with chloro- and fluoro-substituents, under methanogenic conditions. This transformation included carboxylation and dehydroxylation processes, highlighting the potential biochemical interactions and modifications of phenolic compounds like this compound (Bisaillon et al., 1993).
Antibacterial and Antioxidant Activities
- Studies have synthesized and characterized compounds structurally related to this compound, which exhibited notable antibacterial and antioxidant activities. The presence of methoxy groups in these compounds significantly influenced their biological activities, suggesting similar potential applications for the chemical (Oloyede-Akinsulere et al., 2018).
Molecular Complex Formation
- Research on tripodal ligands, which are structurally related to this compound, has led to the development of metal complexes that exhibit interesting magnetic and spectroscopic properties. This indicates the potential use of such phenolic compounds in the formation of metal complexes with specific electronic and structural characteristics (Mukherjee et al., 2010).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-13(17)12(16)7-10/h2-7,18-19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQEYLNXBNNEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)



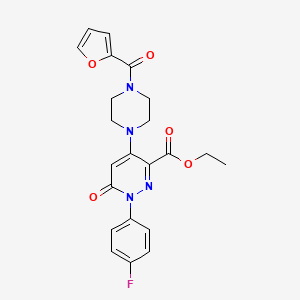
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
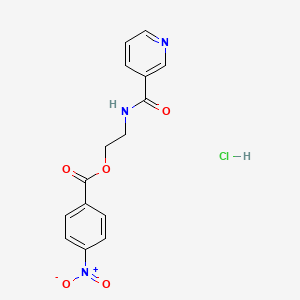
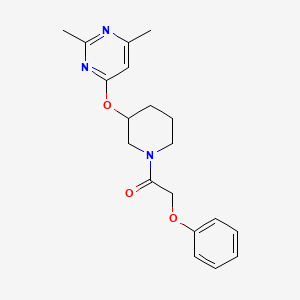
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)

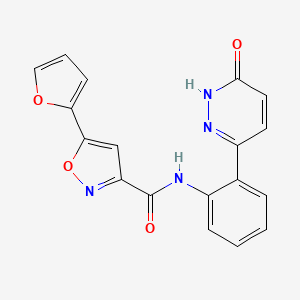
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
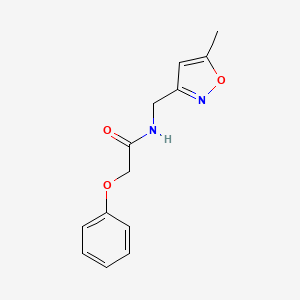
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)